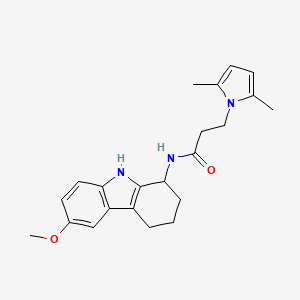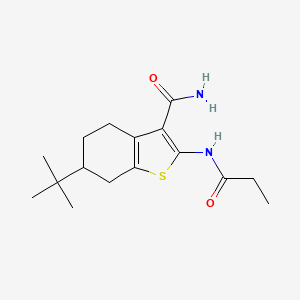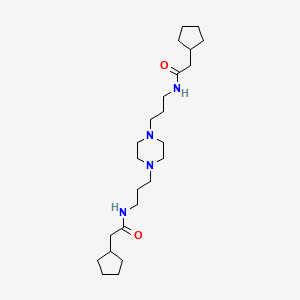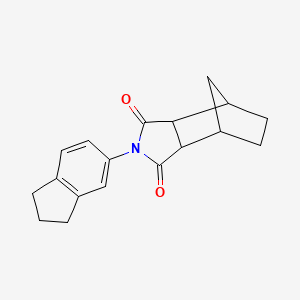
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrrole ring substituted with dimethyl groups and a tetrahydrocarbazole moiety with a methoxy group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.
Substitution Reactions: Introduction of dimethyl groups at the 2 and 5 positions of the pyrrole ring.
Formation of the Tetrahydrocarbazole Moiety: This can be achieved through Fischer indole synthesis or other cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 6 position of the tetrahydrocarbazole ring.
Amide Bond Formation: Coupling of the pyrrole and tetrahydrocarbazole moieties through an amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the methoxy group.
Reduction: Reduction reactions can occur at the amide bond or the tetrahydrocarbazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the pyrrole or tetrahydrocarbazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-1H-indol-1-yl)propanamide
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3-dihydro-1H-quinolin-1-yl)propanamide
Uniqueness
The uniqueness of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide lies in its specific substitution pattern and the combination of the pyrrole and tetrahydrocarbazole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C22H27N3O2 |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C22H27N3O2/c1-14-7-8-15(2)25(14)12-11-21(26)23-20-6-4-5-17-18-13-16(27-3)9-10-19(18)24-22(17)20/h7-10,13,20,24H,4-6,11-12H2,1-3H3,(H,23,26) |
Clave InChI |
BPGGFOHXOWFLMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1CCC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10977923.png)
![2-Ethyl-N-[2-(2-ethylbutanamido)-5-methylphenyl]butanamide](/img/structure/B10977929.png)
![N-(2,3-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10977934.png)

![Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10977952.png)




![3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10977996.png)
methanone](/img/structure/B10978001.png)
![methyl 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate](/img/structure/B10978009.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10978015.png)